![molecular formula C13H17N3 B1286260 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine CAS No. 664966-72-7](/img/structure/B1286260.png)
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group attached to the pyrazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with a tert-butyl group, has been explored in various studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and allows for versatile synthesis of related compounds . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to produce 1,5-diaminopyrazole with good regiochemical control, which can further react with electrophiles to form various pyrazole derivatives .
Molecular Structure Analysis
The molecular and supramolecular structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine has been reported using single-crystal X-ray diffraction and spectroscopic data analysis. Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have provided insights into the optimized geometry and vibrational frequencies of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with carbon disulfide followed by alkylation under basic conditions yields pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . Additionally, reactions with 1,2- and 1,3-dicarbonyl compounds lead to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a tert-butyl group can increase the steric hindrance around the pyrazole ring, potentially affecting the compound's solubility and boiling point. The introduction of various substituents, such as methoxybenzyl or chlorophenyl groups, can lead to the formation of hydrogen-bonded chains or aggregates, as observed in the crystal structures of some pyrazole derivatives . These intermolecular interactions can significantly impact the melting point, solubility, and overall stability of the compounds.
Scientific Research Applications
Heterocyclic Compounds Synthesis
The synthesis and application of heterocyclic compounds like pyrazolines and pyrazoles, which are closely related to 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine, have been explored for their potential in creating new chemical entities. These compounds serve as building blocks for developing heterocyclic compounds with various applications, including medicinal chemistry and material science. For example, pyrazoline derivatives have been studied for their anticancer properties and ability to serve as frameworks for pharmaceutical development (Gomaa & Ali, 2020).
Pharmacological Properties
Pyrazolines and pyrazoles have demonstrated a wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other effects. Such studies highlight the potential of these compounds in drug discovery and development, suggesting that this compound could also possess similar significant biological activities (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Applications
The versatility of pyrazoline and pyrazole compounds in synthetic organic chemistry is well-documented. They are employed in the synthesis of complex molecules, including dyes, polymers, and various organic intermediates. This utility stems from their reactivity and the ease with which they can be modified, suggesting that this compound could be similarly useful in synthetic strategies for creating new chemical entities or materials (Ray et al., 2022).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, pyrazoline derivatives have been explored for their roles in detecting and degrading pollutants. Their potential application in creating sensors or in environmental remediation technologies highlights the broader utility of pyrazoline and pyrazole compounds. This suggests possible applications for this compound in environmental science, particularly in the detection and breakdown of hazardous substances (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of physiological and pharmacological activities . They are often used as building blocks in drug discovery and modern organic synthesis .
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of biological effects . The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . The downstream effects would also depend on the specific pathway and the biological context.
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on their specific targets and the biological context .
Future Directions
The future directions in the research of pyrazole derivatives like “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .
properties
IUPAC Name |
2-tert-butyl-4-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBAUKFSAFDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589552 | |
Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
664966-72-7 | |
Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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